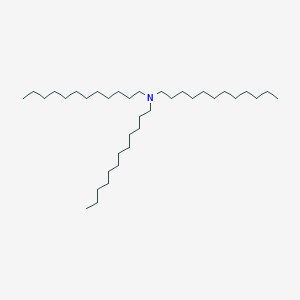

Tridodecylamine

Description

Properties

IUPAC Name |

N,N-didodecyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75N/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZDQOUHBYYPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047056 | |

| Record name | N,N-Didodecyl-1-dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Dodecanamine, N,N-didodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridodecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

102-87-4 | |

| Record name | Tridodecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Didodecyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridodecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanamine, N,N-didodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Didodecyl-1-dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILAURYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF36T21U17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridodecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15.7 °C | |

| Record name | Tridodecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of Tridodecylamine

An In-Depth Technical Guide to the Physicochemical Properties of Tridodecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tertiary amine with the chemical formula C₃₆H₇₅N, is a significant compound in various industrial and research applications, including solvent extraction of metals and the synthesis of novel materials. Its utility is intrinsically linked to its distinct physicochemical properties, which are primarily governed by its high molecular weight, long alkyl chains, and the basicity of its nitrogen atom. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of the interplay between these characteristics. All quantitative data is presented in a structured format for clarity and comparative analysis.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These values have been compiled from various safety data sheets and chemical databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₇₅N | [1] |

| Molecular Weight | 521.99 g/mol | [1][2][3] |

| Appearance | Clear to slightly yellow liquid | [1][4] |

| Odor | Ammoniacal | |

| Density | 0.823 g/mL at 25 °C | [1][2] |

| Melting Point | 14 - 16 °C (57.2 - 60.8 °F) | [1][5] |

| Boiling Point | 220-228 °C at 0.03 mmHg 296 °C at 0.1 kPa | [1][2] |

| Flash Point | 190 °C (374 °F) >230 °F | [1][2][4][5] |

| Water Solubility | Insoluble | [4][6] |

| Organic Solvent Solubility | Soluble in many organic solvents | [4][6] |

| pKa (Predicted) | 9.84 ± 0.50 | [4][7] |

| Vapor Density | >1 (relative to air) | [2][4] |

| Refractive Index | n20/D 1.4578 | [4] |

Interrelation of Physicochemical Properties

The fundamental molecular structure of this compound dictates its macroscopic physical and chemical behaviors. The following diagram illustrates the logical relationships between its primary properties.

Caption: Interplay of this compound's physicochemical properties.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be precisely measured using the capillary method.[8]

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

-

Glass capillary tubes (one end sealed)

-

Calibrated thermometer or digital temperature probe

-

This compound sample

-

Freezer or cold bath

Procedure:

-

Sample Preparation: Cool the this compound sample in a freezer or cold bath until it solidifies completely. Grind the solidified sample into a fine powder.

-

Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of 2-3 mm.[9]

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus. Heat rapidly to a temperature approximately 10°C below the expected melting point (14-16°C). Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first signs of melting are observed and the temperature at which the last solid crystal liquefies. This range represents the melting point.

Boiling Point Determination (Under Reduced Pressure)

Due to its high molecular weight, this compound has a high boiling point and is susceptible to decomposition at atmospheric pressure. Therefore, its boiling point is determined under vacuum.

Apparatus and Materials:

-

Short-path distillation apparatus

-

Round-bottom flask (e.g., 50 mL)

-

Heating mantle with a stirrer

-

Calibrated thermometer

-

Vacuum pump and vacuum gauge (manometer)

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the short-path distillation apparatus. Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Evacuation: Connect the apparatus to the vacuum pump and carefully reduce the pressure to a stable value (e.g., 0.03 mmHg).[1]

-

Heating: Begin heating the sample gently while stirring.

-

Measurement: Observe the temperature at which a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Density Determination

The density of liquid this compound can be accurately measured using a pycnometer.

Apparatus and Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (set to 25°C)

-

This compound sample

Procedure:

-

Mass of Empty Pycnometer: Carefully clean and dry the pycnometer and weigh it on the analytical balance.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water, thermostat it at 25°C, and weigh it to determine the exact volume.

-

Mass of Pycnometer with Sample: Empty, dry the pycnometer, fill it with this compound, thermostat it at 25°C, and weigh it.

-

Calculation: The density is calculated as the mass of the this compound divided by the volume of the pycnometer.

Solubility Assessment

The solubility of this compound in various solvents is determined by direct observation.[10][11]

Apparatus and Materials:

-

Test tubes and rack

-

Graduated pipettes

-

Vortex mixer

-

This compound sample

-

Solvents: deionized water, 5% (v/v) hydrochloric acid, 5% (w/v) sodium hydroxide, ethanol, diethyl ether, toluene.

Procedure:

-

Solvent Addition: Add 0.5 mL of this compound to separate test tubes.

-

Mixing: To each test tube, add 5 mL of a different solvent. Vigorously mix the contents of each tube for 1 minute using a vortex mixer.

-

Observation: Allow the mixtures to stand for 5 minutes and observe for homogeneity. A single, clear phase indicates solubility. The formation of layers, cloudiness, or precipitates indicates insolubility or partial solubility. The solubility in acidic and basic solutions provides insight into the compound's chemical nature.[12]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound is determined by potentiometric titration in a mixed solvent system due to its insolubility in water.[13][14]

Apparatus and Materials:

-

pH meter with a glass electrode, calibrated with standard buffers

-

Automatic titrator or a manual buret

-

Jacketed titration vessel connected to a water bath (25°C)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M hydrochloric acid (titrant)

-

This compound sample

-

Solvent: A suitable organic solvent/water mixture (e.g., 80:20 ethanol:water)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the solvent mixture in the titration vessel.

-

Titration: Immerse the pH electrode in the solution and begin stirring. Add the standardized HCl titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope, which can be determined from the first derivative of the titration curve. The pH at half the volume of the equivalence point corresponds to the pKa of the conjugate acid of this compound.[15][16]

References

- 1. Tri-n-dodecylamine | CAS 102-87-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 三月桂胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 102-87-4 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. 102-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. thinksrs.com [thinksrs.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chemhaven.org [chemhaven.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dergipark.org.tr [dergipark.org.tr]

Tridodecylamine: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the molecular characteristics, physicochemical properties, and key applications of tridodecylamine, tailored for professionals in research, scientific, and drug development fields.

This compound, a tertiary amine, is a significant compound in various chemical and industrial applications. This guide provides a detailed overview of its fundamental properties, experimental applications, and analytical methodologies.

Core Molecular and Physicochemical Properties

This compound is characterized by the presence of three dodecyl alkyl chains attached to a central nitrogen atom.[1] Its molecular formula is C36H75N.[2][3] The molecular weight of this compound is approximately 521.99 g/mol .[3][4][5][6][7]

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for its behavior in various experimental settings.

| Property | Value | References |

| Molecular Formula | C36H75N | [2][3][4] |

| Molecular Weight | 521.99 g/mol | [3][4][5][7] |

| CAS Number | 102-87-4 | [2][3][4] |

| Appearance | Clear, slightly yellow liquid | [4] |

| Density | 0.823 g/mL at 25 °C | [4][6][7] |

| Melting Point | 16 °C | [4] |

| Boiling Point | 220-228 °C at 0.03 mmHg | [4][6][7] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Water Solubility | Not miscible or difficult to mix with water | [8] |

| Refractive Index | n20/D 1.4578 | [6][7][8] |

Applications in Research and Development

This compound's unique structure lends it to a variety of applications, most notably as a capping agent in nanoparticle synthesis and as an extractant in separation processes.

Nanoparticle Synthesis

Long-chain amines like this compound are effective capping and stabilizing agents in the synthesis of metal nanoparticles. The long alkyl chains create a hydrophobic shell, rendering the nanoparticles dispersible in non-polar solvents and lipidic environments, which is highly desirable for applications in drug delivery.[9]

This protocol is adapted from a method for synthesizing dodecylamine-capped palladium nanoparticles and can be modified for use with this compound.[10]

-

Precursor Preparation : Dissolve dichlorido(1,5-cyclooctadiene)palladium(II) as the metal-organic precursor in dry benzene (B151609) under an inert argon atmosphere.

-

Ligand Addition : Add dodecylamine (B51217) as the capping ligand to the precursor solution.

-

Reduction : Introduce tert-butylamine (B42293) borane (B79455) as a reducing agent to the mixture. This is done to avoid contamination from other reducing agents and to prevent oxidation and hydrolysis.

-

Nanoparticle Formation : The reduction of the palladium precursor in the presence of the capping agent leads to the formation of ultrasmall palladium nanoparticles.

-

Characterization : The resulting nanoparticles typically have a metallic core diameter of about 2 nm.[11]

Liquid-Liquid Extraction

This compound is utilized as an extractant for the separation of various compounds from aqueous solutions. For instance, it has been investigated for the extraction of citric acid.[12]

The following is a general procedure for a batch extraction process.

-

Organic Phase Preparation : Prepare an organic phase by dissolving this compound in a suitable water-immiscible organic solvent (e.g., dimethyl phthalate, methyl isobutyl ketone, 1-decanol).[12]

-

Aqueous Phase Preparation : Prepare an aqueous solution containing a known concentration of citric acid.[12]

-

Extraction : Mix the organic and aqueous phases in a separatory funnel in a defined ratio. Shake the funnel vigorously for a predetermined time to allow for mass transfer of the citric acid from the aqueous to the organic phase.

-

Phase Separation : Allow the two phases to separate completely.

-

Analysis : Determine the concentration of citric acid remaining in the aqueous phase using a suitable analytical method (e.g., titration).

-

Calculation : Calculate the distribution coefficient, loading factors, and extraction efficiency based on the initial and final concentrations of citric acid.[12]

Analytical Methods

Accurate quantification and identification of this compound are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for this purpose.[13]

Sample Preparation for GC-MS Analysis

Derivatization is often employed to improve the chromatographic properties of amines.[13]

-

To 1 mL of a sample solution containing this compound, add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine.[13]

-

Vortex the mixture for 1 minute.

-

Heat the mixture at 60°C for 30 minutes.[13]

-

After cooling, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.[13]

Sample Preparation for LC-MS/MS Analysis

Derivatization can also enhance signal intensity in LC-MS/MS.[13]

-

To 100 µL of the sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).[13]

-

Add 200 µL of a 1 mg/mL solution of dansyl chloride in acetone.

-

Vortex and incubate the mixture at 60°C for 45 minutes in the dark.[13]

-

Add 50 µL of a 250 mM solution of methylamine (B109427) to quench the excess dansyl chloride.[13]

References

- 1. This compound (CAS 102-87-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Tri-n-dodecylamine | CAS 102-87-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound = 97.0 GC 102-87-4 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. トリドデシルアミン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 102-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Tridodecylamine CAS number and synonyms

An In-depth Technical Guide to Tridodecylamine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a tertiary amine with significant applications in research and development. The document details its chemical identifiers, physicochemical properties, and key applications, with a focus on methodologies relevant to scientists and professionals in drug development.

Chemical Identifiers and Synonyms

This compound is a well-characterized tertiary amine. Its primary identifier is its CAS (Chemical Abstracts Service) number, which is crucial for unambiguous identification in research and procurement.

-

IUPAC Name : N,N-didodecyldodecan-1-amine[5]

The compound is also known by several synonyms in commercial and academic literature:

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These parameters are essential for designing experimental conditions, particularly in extraction and formulation studies.

| Property | Value | Reference(s) |

| Molecular Weight | 521.99 g/mol | [1][3][4] |

| Physical Form | Liquid | [3][4][5] |

| Color | Clear, slightly yellow | [4] |

| Melting Point | 15.7 °C - 16 °C | [4][7] |

| Boiling Point | 220-228 °C at 0.03 mmHg | [3][4] |

| Density | 0.823 g/mL at 25 °C | [3][8] |

| Refractive Index (n20/D) | 1.4578 | [3][4][8] |

| Flash Point | >190 °C (>374 °F) | [4] |

| Water Solubility | Not miscible or difficult to mix with water | [4] |

| Vapor Density | >1 (vs air) | [3][4] |

Applications in Research and Development

This compound's lipophilic nature and its basic nitrogen center make it a versatile molecule in various scientific applications.

-

Solvent Extraction : It is widely used as an extractant for separating and purifying organic acids (e.g., citric acid, succinic acid) and metal ions from aqueous solutions. This is particularly relevant in downstream processing and purification of active pharmaceutical ingredients (APIs).

-

Ionophore in Sensors : As "Hydrogen ionophore I," it is a key component in the preparation of potentiometric sensors due to its ability to selectively transport hydrogen ions across membranes.[1][4]

-

Synthesis of Novel Compounds : this compound serves as a precursor in the synthesis of more complex molecules, such as gemini (B1671429) cationic surfactant-based ionic liquids.[4]

-

Charge Control Agent : In non-polar media, it functions as an efficient charge control agent, a property utilized in the formulation of electrophoretic inks.[9]

-

Cosmetic and Industrial Formulations : It is used as an antistatic agent in cosmetics and as a processing aid in the petroleum industry.[5]

Experimental Protocol: Liquid-Liquid Extraction of an Acidic Analyte

This section details a generalized methodology for the use of this compound as an extractant for an acidic compound from an aqueous solution into an organic solvent. This is a foundational technique for purification and sample preparation.

Objective : To transfer an acidic analyte from an aqueous phase to an organic phase using this compound as a carrier.

Materials :

-

This compound (TDA)

-

Organic solvent (e.g., 2-octanone, 1-octanol, kerosene)

-

Aqueous solution containing the acidic analyte (e.g., succinic acid)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Separatory funnel

-

pH meter

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure :

-

Preparation of the Organic Phase : Prepare a solution of a known concentration of this compound in the chosen organic solvent. The concentration will depend on the analyte and desired extraction efficiency.

-

Preparation of the Aqueous Phase : Prepare an aqueous solution containing a known concentration of the acidic analyte. Adjust the pH of the solution to be below the pKa of the analyte to ensure it is in its protonated form.

-

Extraction :

-

Measure equal volumes of the prepared organic and aqueous phases and add them to a separatory funnel.

-

Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and to allow the system to reach equilibrium.

-

Allow the phases to separate completely. The less dense phase will be on top.

-

-

Phase Separation and Sampling :

-

Carefully drain the lower (denser) phase.

-

Collect a sample from both the aqueous phase (raffinate) and the organic phase (extract) for analysis.

-

-

Quantification :

-

Analyze the concentration of the analyte remaining in the aqueous phase and the concentration of the analyte-amine complex in the organic phase using a suitable analytical technique.

-

-

Data Analysis :

-

Calculate the distribution coefficient (D) and the extraction efficiency (%) to evaluate the performance of the extraction process.

-

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Workflow for a typical liquid-liquid extraction using this compound.

Safety and Handling

This compound is a laboratory chemical and should be handled with appropriate safety precautions.[2] It is known to cause skin and eye irritation. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the substance.[2] Work should be conducted in a well-ventilated area or under a fume hood.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2]

References

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 102-87-4 [chemicalbook.com]

- 5. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0037822) [hmdb.ca]

- 8. 三月桂胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound, an efficient charge control agent in non-polar media for electrophoretic inks application-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

Tridodecylamine: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridodecylamine, a tertiary amine with the chemical formula (C₁₂H₂₅)₃N, is a versatile organic compound with significant applications across various scientific and industrial domains. Its utility as a solvent extraction agent for metal separation, a component in the formulation of ion-selective electrodes, and a building block in the synthesis of novel surfactants and phase-transfer catalysts underscores the importance of understanding its fundamental physicochemical properties.[1] A critical parameter governing its efficacy and applicability in these contexts is its solubility in organic solvents.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It presents quantitative solubility data, details the experimental methodologies for its determination, and illustrates a relevant experimental workflow, serving as a vital resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is pivotal.

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been quantitatively determined. The following table summarizes this data, providing a clear comparison of its solubility at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetone | 0 | 1.5 |

| 20 | 10.5 | |

| 40 | 65.0 | |

| Benzene | 0 | 22.5 |

| 20 | >100 | |

| Carbon Tetrachloride | 0 | 18.0 |

| 20 | >100 | |

| Cyclohexane | 0 | 1.8 |

| 20 | 15.0 | |

| 40 | 80.0 | |

| Dioxane | 0 | 12.0 |

| 20 | 85.0 | |

| Ethyl Acetate | 0 | 3.0 |

| 20 | 25.0 | |

| 40 | >100 | |

| Ethyl Ether | 0 | 10.0 |

| 20 | >100 | |

| n-Hexane | 0 | 1.2 |

| 20 | 12.0 | |

| 40 | 60.0 | |

| Isooctane | 0 | 1.0 |

| 20 | 10.0 | |

| 40 | 55.0 | |

| Methanol | 0 | 0.2 |

| 20 | 0.8 | |

| 40 | 3.5 | |

| Methyl Ethyl Ketone | 0 | 2.5 |

| 20 | 18.0 | |

| 40 | >100 | |

| Toluene | 0 | 30.0 |

| 20 | >100 |

Data sourced from: Ralston, A.W., Hoerr, C.W., & Du Brow, P.L. (1944). Solubilities of High-Molecular-Weight Symmetrical Normal Aliphatic Tertiary Amines. The Journal of Organic Chemistry, 9(4), 259-266.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound in organic solvents is typically achieved through the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute. Below is a detailed protocol synthesized from established methodologies for determining the solubility of long-chain aliphatic amines.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker bath or incubator

-

Sealed, airtight glass vials or flasks

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Oven for drying glassware

-

Gravimetric analysis equipment or a calibrated analytical instrument (e.g., GC-FID, HPLC) for quantification.

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may vary depending on the solvent and temperature and should be determined empirically.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter that has been pre-conditioned with the saturated solution to remove any suspended microparticles.

-

-

Quantification of Dissolved this compound:

-

Gravimetric Method:

-

Accurately weigh a clean, dry, pre-weighed evaporating dish.

-

Transfer a known volume or mass of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the evaporating dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent until a constant weight is achieved.

-

The final weight of the dish minus the initial weight gives the mass of the dissolved this compound.

-

-

Instrumental Analysis (e.g., GC-FID):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

From Gravimetric Data:

-

Solubility ( g/100g solvent) = (mass of dissolved this compound / mass of solvent) x 100

-

-

From Instrumental Data:

-

Solubility (g/100mL) = concentration of saturated solution (g/mL) x 100

-

-

Visualization of an Application Workflow

This compound is widely employed as an extractant in solvent extraction processes, particularly for the separation of metal ions from aqueous solutions. The following diagram illustrates a generalized workflow for such a process.

Caption: A generalized workflow for the solvent extraction of metal ions using this compound.

References

Spectroscopic Analysis of Tridodecylamine: A Technical Guide

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for Tridodecylamine (also known as Trilaurylamine). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for structural elucidation and quality control. This document outlines characteristic spectral features, presents data in a structured format, and includes detailed experimental protocols.

Overview of this compound

This compound (C₃₆H₇₅N) is a tertiary amine composed of three dodecyl (C₁₂) chains attached to a central nitrogen atom.[1] Its long aliphatic chains render it nonpolar and soluble in many organic solvents. Spectroscopic analysis is crucial for confirming its identity and purity. As a tertiary amine, its spectral characteristics are distinct, notably the absence of N-H bond vibrations in its FT-IR spectrum.[2][3]

FT-IR Spectral Data

The FT-IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its long alkyl chains. As a tertiary amine, it characteristically lacks the N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[2][3] The key spectral features are summarized in the table below.

Table 1: Summary of FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2950 - 2965 | Asymmetric Stretch | C-H (in CH₃) | Strong |

| 2915 - 2930 | Asymmetric Stretch | C-H (in CH₂) | Strong |

| 2850 - 2860 | Symmetric Stretch | C-H (in CH₂ & CH₃) | Strong |

| 1460 - 1475 | Bending (Scissoring) | C-H (in CH₂) | Medium |

| 1375 - 1385 | Bending (Umbrella) | C-H (in CH₃) | Medium-Weak |

| 1250 - 1020 | Stretch | C-N (Aliphatic Amine) | Medium-Weak |

| 720 - 730 | Rocking | C-H (in -(CH₂)ₙ-, n ≥ 4) | Weak |

Note: Exact peak positions can vary slightly based on the sampling technique and instrument.

NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H and ¹³C NMR spectra are characterized by signals corresponding to the chemically distinct nuclei in the dodecyl chains.

¹H NMR Spectrum

The ¹H NMR spectrum is relatively simple, showing three main groups of signals corresponding to the terminal methyl protons, the bulk methylene (B1212753) protons of the chains, and the methylene protons directly attached to the nitrogen atom.

¹³C NMR Spectrum

The ¹³C NMR spectrum shows distinct signals for each carbon in the dodecyl chain, with the carbon alpha to the nitrogen atom being the most deshielded.

Table 2: Summary of ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~ 2.3 - 2.4 (t) | -CH₂ -N | ~ 55 | -C H₂-N |

| ~ 1.4 - 1.5 (m) | -CH₂-CH₂ -N | ~ 32 | -(C H₂)₉-CH₃ |

| ~ 1.2 - 1.3 (br m) | -(CH₂)₉- | ~ 29-30 | Bulk -(C H₂)ₙ- |

| ~ 0.8 - 0.9 (t) | -CH₃ | ~ 27 | -CH₂-C H₂-N |

| ~ 23 | -C H₂-CH₃ | ||

| ~ 14 | -C H₃ |

(Note: 't' denotes a triplet, 'm' a multiplet, and 'br m' a broad multiplet. Chemical shifts are approximate and can be influenced by solvent and concentration.)

Experimental Protocols

The following sections detail standardized procedures for acquiring FT-IR and NMR spectra of this compound.

FT-IR Spectroscopy Protocol

This protocol is suitable for acquiring a transmission or ATR spectrum of neat (undiluted) liquid this compound.

-

Instrument Setup : Perform a background scan on the clean, empty sample stage of the FTIR spectrometer to account for atmospheric CO₂ and H₂O.[4] The typical spectral range is 4000-400 cm⁻¹.[5]

-

Sample Preparation (ATR Method) :

-

Data Acquisition : Initiate the sample scan. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a this compound sample for both ¹H and ¹³C NMR.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[6]

-

Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[6]

-

Gently vortex the vial until the sample is fully dissolved.

-

Using a pipette with a cotton filter, transfer the solution into a 5 mm NMR tube and cap it securely.[6]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

-

-

Data Acquisition (¹H NMR) :

-

Data Acquisition (¹³C NMR) :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[6]

-

-

Data Processing : Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain the final spectrum. For ¹H NMR, integrate the signals to determine proton ratios.

Workflow Visualization

The logical flow from sample handling to final data interpretation for spectroscopic analysis is depicted below.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

- 1. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Tertiary Amine Structure of Tridodecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tertiary amine, Tridodecylamine. It details its chemical structure, physicochemical properties, and spectroscopic characterization. Furthermore, this guide outlines experimental protocols for its analysis and illustrates its application in key scientific processes.

Core Structure and Properties

This compound, also known as trilaurylamine, is a symmetric tertiary amine characterized by a central nitrogen atom bonded to three dodecyl (C12) alkyl chains.[1] This structure imparts significant lipophilicity to the molecule, making it practically insoluble in water but soluble in many organic solvents.[2] Its long alkyl chains and the lone pair of electrons on the nitrogen atom define its chemical reactivity and physical properties, making it useful in a variety of applications, including as a solvent extractant, a corrosion inhibitor, and a stabilizing agent in nanoparticle synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₇₅N | [3] |

| Molecular Weight | 521.99 g/mol | [3] |

| CAS Number | 102-87-4 | [3] |

| Appearance | Clear, slightly yellow liquid | [2] |

| Melting Point | 15.7 °C | [3] |

| Boiling Point | 220-228 °C at 0.03 mmHg | [2] |

| Density | 0.823 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR | δ ~0.88 (t, 9H, -CH₃), ~1.26 (m, 60H, -(CH₂)₁₀-), ~2.4 (t, 6H, -N-CH₂-) | [4] (adapted) |

| ¹³C NMR | Signals expected for the distinct carbon environments of the dodecyl chains. | [3] |

| FT-IR (Neat) | C-H stretching (~2920, 2850 cm⁻¹), C-N stretching (~1150-1050 cm⁻¹) | [3] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z 521, fragmentation pattern showing loss of alkyl chains. | [1][3] |

Experimental Protocols for Spectroscopic Characterization

Detailed methodologies for the key spectroscopic techniques used to characterize this compound are provided below.

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for adequate signal-to-noise.

-

Spectral Width: 0-10 ppm.

-

Temperature: 25 °C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a spectrum can be obtained neat using a liquid sample cell or an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing:

-

Collect a background spectrum of the empty sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Objective: To determine the purity of this compound and analyze its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole analyzer).

-

GC Parameters (adapted from[1]):

-

Column: DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 90°C for 3 min, then ramp to 350°C at 20°C/min, and hold for 15 min.[1]

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

-

Applications and Experimental Workflows

This compound's unique structure makes it valuable in several applications. Below are diagrams illustrating its role in two key processes.

This compound can act as an extractant for the separation of metal ions from aqueous solutions. The lone pair of electrons on the nitrogen atom can be protonated, allowing the amine to function as a liquid anion exchanger.

Caption: Workflow for solvent extraction of metals using this compound.

The long alkyl chains of this compound make it an effective capping agent in the synthesis of nanoparticles. It adsorbs to the nanoparticle surface, preventing aggregation and controlling particle size and morphology.

References

The Hydrophobicity of Tridodecylamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Physicochemical Properties and Implications of Tridodecylamine in Pharmaceutical Sciences.

Executive Summary

This compound (TDA), a tertiary amine with three C12 alkyl chains, is a highly hydrophobic molecule with significant potential in pharmaceutical research and drug development. Its pronounced lipophilicity governs its utility as a versatile excipient in various formulation strategies aimed at enhancing the delivery of therapeutic agents. This technical guide provides a comprehensive overview of the hydrophobicity of this compound, detailing its physicochemical properties, and exploring its implications in nanoparticle synthesis, as a hydrophobic ion pairing agent, and within lipid-based drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Physicochemical Properties of this compound

This compound is characterized by its long alkyl chains, which impart a strong nonpolar character to the molecule. This inherent hydrophobicity is reflected in its physicochemical properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₇₅N | [1] |

| Molecular Weight | 521.99 g/mol | [1] |

| Appearance | Clear, slightly yellow liquid | [2] |

| Melting Point | 16 °C | [2] |

| Boiling Point | 220-228 °C at 0.03 mmHg | [2] |

| Density | 0.823 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4578 | [1] |

| Water Solubility | Not miscible or difficult to mix with water | [2] |

| Estimated logP | 13.051 - 16.932 | [3][4] |

| pKa (Predicted) | 9.84 ± 0.50 | [2] |

Note: The logP values are estimated from various sources and computational models. Experimental determination is recommended for specific applications.

Implications of Hydrophobicity in Drug Formulation

The profound hydrophobicity of this compound is the primary driver of its utility in pharmaceutical formulations. This property can be harnessed to:

-

Enhance Lipophilicity of Drugs: By acting as a carrier or forming complexes, TDA can increase the overall lipophilicity of a drug substance, which can be advantageous for overcoming certain biological barriers.

-

Improve Drug Loading in Lipid-Based Systems: Its miscibility with lipids and organic solvents makes it an effective component for dissolving or dispersing poorly water-soluble drugs within lipid nanoparticles and emulsions.

-

Enable Hydrophobic Ion Pairing: TDA can form ion pairs with acidic drugs, neutralizing their charge and significantly increasing their hydrophobicity. This strategy can improve drug encapsulation and modify release profiles.

-

Stabilize Nanoparticle Formulations: The long alkyl chains of TDA can provide steric stabilization to nanoparticles, preventing their aggregation in suspension.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's hydrophobicity. A standard method for its determination is the shake-flask method.

Protocol:

-

Preparation of Phases: Prepare a phosphate (B84403) buffer solution (pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the phosphate buffer.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a pre-determined volume of the n-octanol-saturated buffer or the buffer-saturated n-octanol.

-

Partitioning: Combine equal volumes of the this compound solution and the corresponding blank phase (buffer or octanol) in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully separate the aqueous and octanol (B41247) phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

Synthesis of this compound-Capped Nanoparticles

This compound can be used as a capping agent to control the size and stability of nanoparticles during their synthesis. The following is a general protocol for the synthesis of metallic nanoparticles.

Protocol:

-

Precursor Solution: Dissolve a metallic precursor (e.g., a metal salt) in a suitable solvent.

-

Capping Agent Addition: Add this compound to the precursor solution. The molar ratio of TDA to the metal precursor will influence the final particle size and should be optimized.

-

Reduction: Introduce a reducing agent to the solution while stirring vigorously. The choice of reducing agent will depend on the metal precursor.

-

Nanoparticle Formation: The solution will typically change color, indicating the formation of nanoparticles. Continue stirring for a specified period to ensure the reaction is complete.

-

Purification: Isolate the nanoparticles from the reaction mixture by centrifugation. Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol) to remove unreacted precursors and excess TDA.

-

Characterization: Characterize the size, morphology, and stability of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Vis Spectroscopy.

Formulation of Lipid Nanoparticles (LNPs) with this compound

This compound can be incorporated as a cationic lipid in the formulation of lipid nanoparticles for drug delivery.

Protocol:

-

Lipid Mixture Preparation: Prepare a solution of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol. The molar ratios of these components should be optimized for the specific application.

-

Aqueous Phase Preparation: Prepare an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the therapeutic cargo (e.g., siRNA, mRNA).

-

Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous cargo solution. The controlled mixing leads to the self-assembly of the lipids into LNPs, encapsulating the cargo.

-

Purification and Buffer Exchange: Purify the LNP suspension and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4) using a method such as tangential flow filtration.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Visualizations

Logical Workflow for Hydrophobicity Assessment

Caption: Workflow for assessing the hydrophobicity of this compound.

Conceptual Signaling Pathway: Role in Drug Delivery

Caption: this compound's role in facilitating endosomal escape.

Experimental Workflow for Hydrophobic Ion Pairing

Caption: Workflow for creating a hydrophobic ion pair with this compound.

Conclusion

This compound's pronounced hydrophobicity makes it a valuable excipient in the pharmaceutical toolkit. Its ability to modify the physicochemical properties of active pharmaceutical ingredients and to serve as a key component in advanced drug delivery systems highlights its potential for addressing challenges in drug formulation and delivery. Further experimental investigation into its specific interactions with various drugs and biological systems will undoubtedly unlock even more applications for this versatile molecule. Researchers and formulation scientists are encouraged to consider the principles and protocols outlined in this guide as a foundation for their development efforts.

References

Tridodecylamine safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of Tridodecylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 102-87-4), also known as trilaurylamine. The information is intended to enable researchers, scientists, and drug development professionals to work safely with this chemical by providing detailed information on its properties, hazards, and the necessary precautions for its handling and use.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₇₅N | [1] |

| Molecular Weight | 521.99 g/mol | [1][2][3] |

| Appearance | Clear to light yellow liquid | [1][4] |

| Odor | Amine-like, ammoniacal | [4] |

| Melting Point | 14 - 16 °C (57.2 - 60.8 °F) | |

| Boiling Point | 220 - 228 °C @ 0.03 mmHg | [1] |

| Flash Point | 190 °C (374 °F) | |

| Density | 0.823 g/mL at 25 °C | [1][3] |

| Vapor Density | >1 (vs air) | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [5] |

Toxicological Information and Hazard Identification

This compound is classified as a hazardous chemical. The primary hazards are skin and eye irritation.[4][5] The toxicological properties have not been fully investigated, but the available data indicates potential for significant irritation and other health effects.

Hazard Classification:

Summary of Toxicological Data:

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | 820 mg/kg bw (for Tridecylamine, branched and linear) | Rat | [6] |

| Skin Irritation | Causes skin irritation. Corrosive to rabbit skin. | Rabbit | [6] |

| Eye Irritation | Causes serious eye irritation. Corrosive to the rabbit eye. | Rabbit | [6] |

| Sensitization | No data available. | ||

| Carcinogenicity | Not considered carcinogenic. | [7] | |

| Mutagenicity | Considered non-genotoxic. | [6] | |

| Reproductive Toxicity | May damage fertility or the unborn child. | [2] |

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure and ensuring safety.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a local exhaust ventilation system to control the release of vapors and mists.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE for handling this compound.

Caption: Required Personal Protective Equipment for handling this compound.

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following flowchart details the immediate first-aid steps to be taken upon exposure to this compound.

Caption: First-aid procedures for exposure to this compound.

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using a non-sparking tool and place it in a designated container for disposal.

-

Ventilate the area and wash the spill site after the material has been removed.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and acids.[4]

-

This compound is air-sensitive; store under an inert atmosphere.[4]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols for Safety Assessment

The following sections describe the principles of standard methodologies used to assess the safety of chemicals like this compound.

Acute Oral Toxicity Testing (Based on OECD Guideline 420)

The acute oral toxicity of a substance is typically determined using a fixed-dose procedure.

Caption: Workflow for Acute Oral Toxicity Testing.

Dermal Irritation Testing (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the rabbit. The patch is then covered with a gauze dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored using a standardized grading system.

Eye Irritation Testing (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Test Substance Instillation: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling, and opacity of the cornea, at regular intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the eye lesions is scored using a standardized system. The reversibility of the observed effects is also assessed.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling any chemical. All laboratory personnel should be trained in the proper handling of hazardous materials.

References

- 1. Tri-n-dodecylamine | CAS 102-87-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 三月桂胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 102-87-4 [chemicalbook.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Thermal Stability and Decomposition of Tridodecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tridodecylamine (TDDA), also known as trilaurylamine. Due to a lack of specific experimental data in publicly available scientific literature, this document focuses on the established physical properties, predicted decomposition pathways, and standardized methodologies for assessing thermal stability. The protocols and data presentation herein are based on established standards for thermal analysis of viscous organic liquids and serve as a blueprint for conducting such evaluations.

Introduction to this compound and its Thermal Stability

This compound (CAS No. 102-87-4) is a tertiary aliphatic amine with three C12 alkyl chains attached to a central nitrogen atom. Its long alkyl chains render it a viscous, oily liquid with very low water solubility. It finds applications as a chemical intermediate, a metal extractant, and in the formation of ionophores and specialized surfactants.

The thermal stability of a compound is a critical parameter in drug development and chemical manufacturing, as it dictates safe processing temperatures, storage conditions, and potential degradation pathways that could lead to impurities or hazardous situations. For a high-molecular-weight amine like this compound, thermal decomposition is expected to proceed via the cleavage of C-N and C-C bonds, leading to the formation of various smaller molecules.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is compiled from various chemical databases and safety data sheets.

| Property | Value |

| Chemical Formula | C₃₆H₇₅N |

| Molecular Weight | 522.0 g/mol |

| Appearance | Clear to slightly yellow, viscous liquid |

| Melting Point | 16 °C |

| Boiling Point | 220-228 °C at 0.03 mmHg |

| Flash Point | >190 °C (>374 °F) |

| Density | 0.823 g/mL at 25 °C |

| Solubility | Insoluble in water; Soluble in organic solvents |

Thermal Decomposition Profile

| Analysis Type | Expected Products |

| Hazardous Thermal Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) |

These products indicate that under thermal stress, the molecule will fragment, and the constituent elements (carbon, hydrogen, and nitrogen) will react with available oxygen (if present) to form these smaller, gaseous compounds. The decomposition is likely to be a complex process involving multiple steps.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed. The following sections detail standardized protocols for these analyses, based on ASTM standards such as ASTM E1131 for TGA and ASTM E1269 for DSC.[1][2][3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This analysis is crucial for determining the onset of decomposition, the rate of degradation, and the composition of the material based on weight loss steps.[1][7]

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Procedure:

-

Sample Preparation: Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., platinum or alumina). Given its viscous nature, ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically Nitrogen, N₂) at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment to ensure an oxygen-free environment.[8]

-

-

Thermal Program:

-

Data Collection: Continuously record the sample weight and temperature throughout the experiment.

-

Analysis:

-

Plot the percentage of initial weight remaining versus temperature.

-

Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.[10]

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant weight loss begins.

-

Expected Data Presentation (Hypothetical):

| Parameter | Value (°C) |

| Onset of Decomposition (T_onset) | To be determined |

| Temperature at 5% Weight Loss (T₅%) | To be determined |

| Temperature at 10% Weight Loss (T₁₀%) | To be determined |

| Temperature of Maximum Decomposition Rate (T_peak) | To be determined |

| Residual Mass at 600 °C (%) | To be determined |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[11] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic decomposition reactions.[12]

Objective: To identify the temperatures of thermal transitions and to quantify the heat associated with the decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Procedure:

-

Sample Preparation: Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan. A sealed pan is crucial to prevent mass loss due to evaporation before decomposition.[13] An empty, sealed aluminum pan will be used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (Nitrogen, N₂) at a flow rate of 20-50 mL/min.[13]

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point, e.g., 0 °C.

-

Ramp the temperature from 0 °C to 450 °C at a heating rate of 10 °C/min. The final temperature should be chosen to encompass the decomposition events observed in TGA but avoid damaging the instrument.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event by integrating the area under the respective peaks.[12]

-

Expected Data Presentation (Hypothetical):

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |

| Melting | ~16 °C | To be determined | To be determined |

| Decomposition | To be determined | To be determined | To be determined (Exothermic) |

Visualized Experimental Workflows

The logical flow for conducting the thermal analysis of this compound is depicted in the diagrams below.

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Conclusion

This guide outlines the necessary framework for a thorough investigation into the thermal stability of this compound. While specific experimental data remains to be published, the provided protocols for TGA and DSC, based on industry standards, offer a clear path for researchers to determine critical safety and stability parameters. The expected decomposition into oxides of nitrogen and carbon underscores the importance of handling this compound under controlled thermal conditions. The execution of these experiments will provide valuable quantitative data, enabling safer handling, processing, and formulation of this compound in research and industrial settings.

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. infinitalab.com [infinitalab.com]

- 3. infinitalab.com [infinitalab.com]

- 4. matestlabs.com [matestlabs.com]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. infinitalab.com [infinitalab.com]

- 8. mt.com [mt.com]

- 9. apmtesting.com [apmtesting.com]

- 10. torontech.com [torontech.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

Tridodecylamine in Nanoparticle Synthesis: A Technical Guide to Metal Precursor Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of tridodecylamine and similar long-chain alkylamines in the synthesis of metal and semiconductor nanoparticles. While direct literature on this compound, a tertiary amine, is not extensive, its behavior and interaction with metal precursors can be largely inferred from the well-documented roles of analogous primary (e.g., dodecylamine (B51217), oleylamine) and secondary (e.g., didecylamine) amines. This document details the mechanisms of interaction, provides established experimental protocols that can be adapted for this compound, summarizes key quantitative data from related systems, and illustrates complex workflows and mechanisms through detailed diagrams.

The Role of Long-Chain Alkylamines in Nanocrystal Growth